molecular formula C27H19N3O4S3 B11615968 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615968
M. Wt: 545.7 g/mol
InChI Key: JQOUZSDGEYSCAT-XKZIYDEJSA-N
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Description

The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrido[1,2-a]pyrimidine Core: This involves the condensation of appropriate aldehydes with aminopyrimidines under acidic or basic conditions.

    Construction of the Thiazolidinone Ring: This step may involve the reaction of thioamides with α-halo ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The benzodioxole and pyrido[1,2-a]pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiazolidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

(5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar compounds to (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a pyrido[1,2-a]pyrimidine core, often studied for their pharmacological properties.

    Benzodioxoles: Compounds containing a benzodioxole moiety, used in various chemical and biological applications.

The uniqueness of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PHENYLSULFANYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Properties

Molecular Formula

C27H19N3O4S3

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H19N3O4S3/c1-16-6-5-11-29-23(16)28-24(36-18-7-3-2-4-8-18)19(25(29)31)13-22-26(32)30(27(35)37-22)14-17-9-10-20-21(12-17)34-15-33-20/h2-13H,14-15H2,1H3/b22-13-

InChI Key

JQOUZSDGEYSCAT-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6

Origin of Product

United States

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